tert-Butyl 4-(3-(dibenzylamino)propyl)piperidine-1-carboxylate
Description
tert-Butyl 4-(3-(dibenzylamino)propyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate protective group and a 3-(dibenzylamino)propyl side chain. The dibenzylamino group contributes to steric bulk and lipophilicity, which may influence its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
tert-butyl 4-[3-(dibenzylamino)propyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O2/c1-27(2,3)31-26(30)29-19-16-23(17-20-29)15-10-18-28(21-24-11-6-4-7-12-24)22-25-13-8-5-9-14-25/h4-9,11-14,23H,10,15-22H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZJOKFAHMAWKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCN(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features
The target compound shares a piperidine core with tert-butyl carbamate protection but differs in substituents. Key analogs include:
Key Observations :
- The dibenzylamino group in the target compound introduces significant steric hindrance compared to smaller substituents like hydroxypropyl or methylamino.
- The benzylamino analog (CAS 206273-87-2) lacks one benzyl group, reducing steric bulk and lipophilicity .
- The bromopyridinyl analog (CAS 1420902-77-7) incorporates a halogenated aromatic ring, enabling cross-coupling reactions, unlike the non-halogenated target compound .
Physicochemical Properties
Key Observations :
- The dibenzylamino group in the target compound likely reduces water solubility and enhances lipophilicity compared to analogs with polar groups (e.g., hydroxypropyl) .
- The methylamino analog (CAS 171049-43-7) shows higher bioavailability due to smaller substituent size and lower steric hindrance .
Key Challenges :
- The dibenzylamino group may complicate purification due to increased hydrophobicity.
- Steric hindrance could reduce reaction efficiency compared to smaller analogs .
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